2-Amino-L-tryptophan

Description

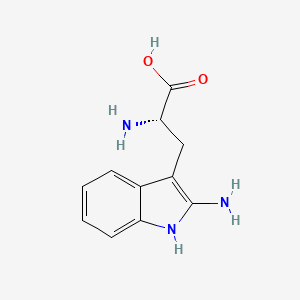

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFFNBUNVIZDKW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)N)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino L Tryptophan and Analogues

Chemical Synthesis Approaches to 2-Amino-L-tryptophan

The chemical synthesis of this compound and its derivatives has evolved from classical, multi-step procedures to more elegant and efficient modern methodologies. These advancements have enabled the creation of a wide array of tryptophan analogues with tailored properties.

Traditional Multi-Step Organic Synthesis Routes

Another classical approach is the alkylation of chiral glycine (B1666218) enolate equivalents. For instance, the Schöllkopf method utilizes a bislactim ether derived from a chiral auxiliary to establish the stereochemistry of the α-carbon. chim.it This chiral nucleophilic glycine equivalent can then be alkylated with a suitable indole-containing electrophile to introduce the tryptophan side chain. chim.it Although effective in controlling stereochemistry, this method requires the synthesis and subsequent cleavage of the chiral auxiliary, adding to the step count. chim.it

Modern Asymmetric and Stereoselective Chemical Synthesis

Contemporary synthetic efforts are focused on developing more direct and stereoselective methods. Asymmetric synthesis, in particular, has seen significant progress, enabling the direct formation of chiral tryptophan analogues with high enantiomeric purity. One prominent strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. These complexes act as chiral nucleophilic glycine equivalents, and their alkylation with appropriate electrophiles allows for the asymmetric synthesis of various amino acids, including 7-aza-tryptophan. researchgate.net This approach offers excellent diastereoselectivity, often yielding a single isomer. researchgate.net

The Schöllkopf chiral auxiliary has also been adapted in modern syntheses to produce novel fluorescent tryptophan analogues. nih.govacs.org This stereoselective strategy has proven successful for the synthesis of unnatural S-amino acids. nih.gov For example, two new tricyclic tryptophan derivatives with useful photophysical properties were prepared using this method, demonstrating its continued relevance in accessing complex amino acid structures. nih.govacs.org

Palladium-Catalyzed C-H Activation and Arylation Strategies for Tryptophan Residues

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to amino acid chemistry has been particularly impactful. Specifically, direct C-H activation and arylation at the C2 position of the indole (B1671886) ring of tryptophan provides a powerful tool for late-stage functionalization. acs.orgresearchgate.net This approach allows for the direct coupling of tryptophan derivatives with aryl halides, avoiding the need for pre-functionalized indole starting materials. acs.orgresearchgate.net

This methodology is applicable to both protected and unprotected tryptophan amino acids, making it highly versatile. acs.orgresearchgate.net The reaction typically employs a palladium catalyst in conjunction with an appropriate ligand and oxidant. acs.org Researchers have also developed one-pot procedures for the dual functionalization of tryptophan derivatives, achieving both C2-arylation and C4-acetoxylation in a single operation through a palladium-catalyzed cascade C–H activation. rsc.orgbohrium.com These methods are characterized by their operational simplicity and mild reaction conditions. rsc.orgbohrium.com

| Catalyst System | Substrate | Coupling Partner | Key Features |

| Pd(OAc)2 / Ligand | N-acetyl tryptophan methyl ester | Aryl iodides | Direct C2-arylation of tryptophan derivatives. acs.orgresearchgate.net |

| Palladium Catalyst | Tryptophan derivatives | Aryl halides | Enables dual C2-arylation and C4-acetoxylation in one pot. rsc.orgbohrium.com |

| Pd(OAc)2 / 4,5-diazafluoren-9-one | N-acetyl tryptophan methyl ester | Phenylboronic acid | Overcomes catalyst deactivation in aqueous media using air as the oxidant. acs.org |

Synthesis of Conformationally Constrained this compound Derivatives

Constraining the conformational flexibility of amino acids can have profound effects on the structure and function of peptides and proteins. For tryptophan, this is often achieved by introducing cyclic structures that lock the side chain's orientation. One strategy involves the synthesis of tetrahydrocarbazole derivatives, which can be considered rigid analogues of tryptophan. nih.gov

A flexible approach to these constrained analogues involves an intermolecular [4+2]-cycloaddition (Diels-Alder reaction) between 2-vinylindoles and methyl 2-acetamidoacrylate. nih.gov This reaction, often promoted by a Lewis acid such as EtAlCl2, provides a direct route to the tetrahydrocarbazole core. nih.gov This method offers advantages over the classical Fischer indole synthesis for preparing these specific derivatives. nih.gov Another approach involves creating a linkage between the α-carbon of the amino acid and the C2 position of the indole ring. nih.gov

Enzymatic and Chemoenzymatic Production of this compound

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity and milder reaction conditions. The use of enzymes, either as isolated catalysts or within whole-cell systems, has been extensively explored for the production of L-tryptophan and its analogues.

Enzyme-Catalyzed Biotransformations (e.g., Tryptophanase)

Tryptophanase is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible conversion of L-tryptophan to indole, pyruvate, and ammonia (B1221849). tandfonline.com By manipulating the reaction conditions, particularly by using high concentrations of substrates, the equilibrium can be shifted towards the synthesis of L-tryptophan. tandfonline.com This enzyme exhibits broad substrate specificity, allowing for the synthesis of various substituted L-tryptophan analogues by using different indole derivatives as starting materials. tandfonline.com

The tryptophanase activity is found in a variety of bacteria, including species from the genera Escherichia, Kluyvera, Enterobacter, Erwinia, and Proteus. tandfonline.com Whole cells of these bacteria are often used as the biocatalyst, providing a cost-effective and readily available source of the enzyme. For instance, L-tryptophan can be synthesized from L-cysteine and indole using a genetically engineered strain expressing tryptophanase. bjmu.edu.cn

Tryptophan synthase is another key enzyme in the biosynthesis of L-tryptophan, catalyzing the reaction between indole and L-serine. google.comnih.gov This enzyme, typically a heterodimer, has also been harnessed for the production of L-tryptophan and its derivatives. nih.gov The β-subunit of tryptophan synthase is responsible for the final C-C bond formation. proquest.com Directed evolution has been employed to enhance the catalytic activity and stability of tryptophan synthase, making it more suitable for industrial applications. nih.gov Chemoenzymatic strategies have also been developed, coupling enzymatic synthesis with chemical modifications to produce a wider range of tryptophan analogues. For example, a three-enzyme system has been designed to produce D-tryptophan derivatives from indoles. nih.gov

| Enzyme | Substrates | Product | Key Features |

| Tryptophanase | Indole, Pyruvate, Ammonia | L-Tryptophan | Reversible reaction, broad substrate specificity for indole analogues. tandfonline.com |

| Tryptophanase | L-Cysteine, Indole | L-Tryptophan | Utilizes genetically engineered strains for efficient synthesis. bjmu.edu.cn |

| Tryptophan Synthase | Indole, L-Serine | L-Tryptophan | Catalyzes irreversible C-C bond formation. google.comnih.gov |

| Tryptophan Synthase (mutant) | Indole, L-Serine | L-Tryptophan | Improved catalytic efficiency and thermostability through directed evolution. nih.gov |

Whole-Cell Biocatalysis and Microbial Fermentation Systems

The production of L-tryptophan and its analogues through microbial fermentation is a well-established and economically significant approach, offering a sustainable alternative to chemical synthesis. mdpi.comfrontiersin.org Microorganisms such as Escherichia coli and Corynebacterium glutamicum are the primary workhorses for industrial L-tryptophan production due to their well-characterized genetics and metabolic pathways. mdpi.commdpi.com Advances in metabolic engineering and synthetic biology have enabled the development of highly efficient microbial cell factories capable of overproducing L-tryptophan from simple carbon sources like glucose. nih.govresearchgate.net

Key metabolic engineering strategies focus on enhancing the flux through the L-tryptophan biosynthetic pathway. mdpi.com This involves several key modifications:

Increasing Precursor Availability : The biosynthesis of aromatic amino acids begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). researchgate.netnih.gov Overexpression of genes such as tktA (transketolase) and ppsA (phosphoenolpyruvate synthase) has been shown to increase the intracellular pools of these precursors, thereby boosting tryptophan yields. nih.gov

Deregulation of Key Enzymes : The L-tryptophan pathway is tightly regulated by feedback inhibition. researchgate.net Engineering feedback-resistant variants of key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and anthranilate synthase (encoded by trpE), is crucial for achieving high production titers. nih.gov

Blocking Competing Pathways : To channel metabolic flux towards tryptophan, competing pathways that consume PEP and E4P, such as those leading to L-phenylalanine and L-tyrosine, are often attenuated or knocked out. researchgate.net

Optimizing Fermentation Conditions : Process optimization plays a vital role in maximizing productivity. researchgate.net Careful control of parameters such as glucose feeding rate, pH, temperature, and dissolved oxygen levels is essential to maintain robust cell growth and high production rates. mdpi.comresearchgate.net

The development of auxotrophic and analogue-resistant mutants has also been a successful strategy. nih.gov These strains are mutated to require specific nutrients for growth and are resistant to toxic tryptophan analogues, which helps to bypass native regulatory circuits and enhance production. nih.gov For instance, mutants of Aureobacterium flavescens resistant to fluorotryptophan and methyltryptophan have demonstrated significantly increased L-tryptophan yields. nih.gov

Below is a table summarizing the results from various microbial fermentation strategies for L-tryptophan production.

| Strain/Organism | Engineering Strategy | Titer (g/L) | Substrate | Reference |

| Escherichia coli TRTH0709/pSTV-tktA-ppsA | Overexpression of tktA and ppsA to increase precursor supply. | 40.2 | Glucose | nih.gov |

| Escherichia coli AGX1757/pSC101 | Chemical mutagenesis and addition of a surfactant in the fermentation medium. | 54.5 | Glucose | mdpi.com |

| Aureobacterium flavescens FTMTrD1 | Double analogue resistant mutant (fluorotryptophan and methyltryptophan). | 6.7 | Not Specified | nih.gov |

| Escherichia coli TRTH0709 | Overexpressed genes in tryptophan operon (trpEfbr DCBA), DAHP synthase (aroGfbr), and serine-biosynthetic gene (serA); deletion of trpR and tna. | 35.9 | Glucose | nih.gov |

Chemoenzymatic Strategies for Isotope-Labeled this compound

Isotope-labeled amino acids are indispensable tools in proteomics, metabolic research, and structural biology for mechanistic and structural analysis of biological systems. rsc.org Chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offer powerful and efficient routes to selectively labeled this compound and its analogues. nih.gov These methods provide precise control over the position and type of isotopic label (e.g., 2H, 13C, 15N) incorporated into the molecule. nih.gov

Enzymes such as tryptophan synthase (TrpS) and its subunits are particularly valuable biocatalysts in this context. nih.gov The β-subunit of tryptophan synthase (TrpB) catalyzes the C-C bond formation between indole and L-serine to produce L-tryptophan. nih.gov This reaction can be exploited for isotopic labeling by using appropriately labeled precursors. For example, isotopically enriched L-serine can be used to introduce labels into the side chain of L-tryptophan. rsc.org

One notable chemoenzymatic approach involves a modular, two-enzyme cascade. rsc.org This system can be used to synthesize complex L-tryptophan isotopologs. For instance, the synthesis of (2-13C, 2, 3, 3-2H3)Trp can be achieved starting from isotopically enriched precursors, showcasing the modularity of the enzymatic cascade. rsc.org Another strategy utilizes tryptophanase to produce (2-2H)Trp from indole and S-methyl cysteine in D2O. rsc.org

The synthesis of specifically labeled isotopomers is often crucial for studying enzyme mechanisms. For example, the synthesis of L-phenylalanine labeled with hydrogen and carbon isotopes has been used to study the mechanism of phenylalanine ammonia lyase. nih.gov Similar principles are applied to tryptophan. Reductive amination of α-keto acids in the presence of an isotopic nitrogen source, such as [15N]ammonium chloride, is another common enzymatic method for producing 15N-labeled amino acids. tandfonline.com This reaction is typically catalyzed by amino acid dehydrogenases with cofactor regeneration systems. tandfonline.com

The table below highlights various chemoenzymatic methods for producing isotope-labeled L-tryptophan and other amino acids.

| Labeled Compound | Method | Key Enzymes | Precursors | Isotope Source | Reference |

| (2-2H)Trp | Biocatalytic synthesis | Tryptophanase | Indole, S-methyl cysteine | D2O | rsc.org |

| (2-13C, 2, 3, 3-2H3)Trp | Two-enzyme cascade | PfTrpB2B9-LTA | Isotopically enriched precursors | 13C, 2H | rsc.org |

| L-[15N]serine, L-[15N]methionine, L-[15N]glutamic acid | Reductive amination of α-ketoacids | Alanine dehydrogenase, Leucine dehydrogenase, Glutamate dehydrogenase | β –hydroxypyruvate, α -keto-γ -(methyl-thio)butyrate, α -ketoglutarate | [15N]ammonium chloride | tandfonline.com |

| 7-aza-L-tryptophan (labeled) | Enzymatic synthesis | Tryptophan synthetase β-subunit (TrpB) mutant | 7-aza-indole, Serine | 15N/13C-labeled serine | anu.edu.au |

| [(3S)-3H]-l-Phe | Enzymatic addition of ammonia | Phenylalanine ammonia lyase (PAL) | (E)-cinnamic acid | Tritiated water (HTO) | nih.gov |

Biosynthesis and Metabolic Pathways of 2 Amino L Tryptophan in Non Human Organisms

Overview of the Shikimate and Chorismate Pathways as Precursors

The biosynthesis of aromatic amino acids, including L-tryptophan, in bacteria, archaea, fungi, algae, and plants, originates from the shikimate pathway annualreviews.orgwikipedia.orgfrontiersin.orgoup.com. This seven-step metabolic pathway converts primary metabolic intermediates, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate annualreviews.orgwikipedia.orgfrontiersin.orgoup.com. Chorismate serves as a crucial branch point intermediate, from which the pathways for L-tryptophan, L-phenylalanine, and L-tyrosine diverge annualreviews.orgfrontiersin.orgoup.com.

The L-tryptophan branch of this pathway begins with chorismate, which is converted to anthranilate. This anthranilate is then further processed through a series of enzymatic reactions to yield L-tryptophan frontiersin.orgcabidigitallibrary.orgresearchgate.netmdpi.com. In Escherichia coli and Saccharomyces cerevisiae, these pathways are intricately linked to central carbon metabolism, with PEP and E4P being key precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively researchgate.netmdpi.comnih.govmdpi.com. The efficient channeling of carbon flux from these central pathways into the shikimate and subsequently the tryptophan pathways is critical for production mdpi.comnih.govmdpi.commdpi.com.

Regulation of the L-Tryptophan Branch Pathway in Model Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

The biosynthesis of L-tryptophan in model microorganisms like E. coli and S. cerevisiae is tightly regulated to maintain cellular homeostasis and respond to environmental cues nih.govfrontiersin.orgwikipedia.organnualreviews.orgnih.govasm.orgresearchgate.netnih.govmdpi.com. These regulatory mechanisms ensure that tryptophan production is balanced with cellular demand, primarily for protein synthesis. The primary regulatory strategies involve controlling gene expression and enzyme activity nih.govfrontiersin.organnualreviews.orgnih.govasm.orgresearchgate.netnih.govmdpi.com. While direct references to 2-Amino-L-tryptophan within these specific regulatory contexts are limited, the general principles governing L-tryptophan biosynthesis provide a foundation for understanding potential regulatory influences on related compounds.

Genetic and Transcriptional Regulation Mechanisms

In bacteria such as E. coli, the genes involved in tryptophan biosynthesis are organized into an operon (the trp operon) that is subject to transcriptional regulation wikipedia.organnualreviews.orgnih.govnih.govmdpi.com. The primary transcriptional regulator is the TrpR protein, an aporepressor that, in the presence of L-tryptophan (acting as a corepressor), binds to the operator region of the trp operon, thereby inhibiting transcription initiation wikipedia.organnualreviews.orgnih.govnih.govmdpi.com. Additionally, transcription attenuation, a mechanism involving a leader sequence in the mRNA, provides a secondary layer of transcriptional control in response to tryptophan levels annualreviews.orgnih.govmdpi.com.

In contrast, Saccharomyces cerevisiae lacks the trp operon and the specific TrpR and TyrR regulatory proteins found in E. coli nih.govasm.org. Regulation in yeast primarily occurs through feedback inhibition of the first committed enzyme in the pathway, anthranilate synthase nih.govasm.org. While tryptophan supplementation can lead to some derepression of tryptophan enzymes in yeast, it does not completely repress their synthesis below a basal level asm.org.

Feedback Inhibition and Repression of Key Enzymes

Feedback inhibition is a common regulatory mechanism where the end product of a pathway inhibits the activity of an early enzyme in that pathway wikipedia.organnualreviews.orgnih.govasm.orgmdpi.comramauniversity.ac.infrontiersin.org. In E. coli, key enzymes such as DAHP synthase (encoded by aroF, aroG, and aroH) are subject to feedback inhibition by L-tryptophan, L-phenylalanine, and L-tyrosine nih.govfrontiersin.org. Anthranilate synthase, the first enzyme specific to the tryptophan branch, is also inhibited by L-tryptophan nih.govmdpi.com.

Enzyme repression, as described above for E. coli, involves controlling the synthesis of enzymes at the transcriptional level wikipedia.organnualreviews.orgnih.govramauniversity.ac.in. High cellular levels of tryptophan activate the TrpR repressor, which then binds to the trp operon promoter, preventing gene transcription wikipedia.organnualreviews.orgnih.gov. This dual control system of repression and attenuation allows for precise regulation of tryptophan biosynthesis in response to cellular needs annualreviews.orgnih.govmdpi.com.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering strategies are employed to increase the yield and titer of L-tryptophan in microbial hosts, primarily E. coli and S. cerevisiae, for industrial production mdpi.commdpi.commdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.comnih.gov. These strategies often involve:

Overexpression of Rate-Limiting Enzymes: Enhancing the expression of key enzymes in the shikimate and tryptophan pathways, such as DAHP synthase and anthranilate synthase, can increase flux towards tryptophan mdpi.commdpi.comnih.gov.

Elimination of Competing Pathways: Knocking out genes encoding enzymes that divert precursors or the product itself into competing metabolic routes (e.g., pathways for phenylalanine or tyrosine synthesis, or tryptophan degradation) can redirect flux towards tryptophan mdpi.commdpi.comnih.gov.

Deregulation of Feedback Inhibition: Engineering feedback-resistant variants of key enzymes, such as DAHP synthase, can prevent end-product inhibition, thereby increasing production mdpi.commdpi.comnih.gov.

Enhancing Precursor Supply: Modifying central metabolic pathways to increase the intracellular availability of precursors like PEP, E4P, L-glutamine, and L-serine is crucial for boosting tryptophan biosynthesis mdpi.commdpi.commdpi.comnih.gov.

Engineering Transport Systems: Modifying or overexpressing specific transporter genes can improve the export of tryptophan from the cell, alleviating intracellular feedback inhibition and toxicity nih.govmdpi.comnih.gov.

Catabolic Pathways of this compound in Microbial Systems

The primary catabolic pathway for L-tryptophan in many microorganisms is the kynurenine (B1673888) pathway cabidigitallibrary.orgcabidigitallibrary.orgnih.govresearchgate.netnih.govoup.commdpi.com. This pathway is responsible for the breakdown of L-tryptophan and leads to the production of various metabolites, including NAD(P) cabidigitallibrary.orgcabidigitallibrary.orgnih.govoup.com. While specific catabolic routes for this compound are not extensively detailed, the general kynurenine pathway provides a framework for understanding tryptophan degradation in microbial systems.

The Kynurenine Pathway in Prokaryotes and Unicellular Fungi

The kynurenine pathway (KP) is a major route for L-tryptophan catabolism in prokaryotes and eukaryotes, including unicellular fungi cabidigitallibrary.orgcabidigitallibrary.orgnih.govresearchgate.netnih.govoup.commdpi.com. In microorganisms, the KP can be broadly categorized into two types: an "inducible" pathway leading to complete catabolism of L-tryptophan, and a "constitutive" pathway that leads to the biosynthesis of NAD(P) cabidigitallibrary.orgcabidigitallibrary.org.

The initial step in the kynurenine pathway involves the enzymatic cleavage of the indole (B1671886) ring of L-tryptophan. This is typically catalyzed by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) cabidigitallibrary.orgcabidigitallibrary.orgnih.govmdpi.com. The resulting intermediate, N'-formylkynurenine, is then hydrolyzed to kynurenine by N'-formylkynurenine formamidase cabidigitallibrary.orgcabidigitallibrary.orgnih.gov. Kynurenine can then be further metabolized through various branches, leading to compounds like anthranilic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, and ultimately quinolinic acid, which is a precursor for NAD+ biosynthesis cabidigitallibrary.orgcabidigitallibrary.orgnih.govoup.commdpi.comoup.com. Some bacteria also utilize specific enzymes for the degradation of kynurenine pathway intermediates, potentially leading to different end products cabidigitallibrary.orgresearchgate.net. The precise role or fate of this compound within these microbial catabolic pathways remains an area for further investigation.

Indole Pathway and Derivatives Produced by Gut Microbiota in Research Models

The gut microbiota plays a significant role in metabolizing dietary compounds and host-derived molecules, including tryptophan. While L-tryptophan is a well-established precursor for various microbial indole derivatives, direct research explicitly detailing the metabolic pathways and specific derivatives produced from this compound by gut microbiota in research models is limited in the provided search snippets. However, the general indole pathway in gut bacteria involves the conversion of tryptophan into indoles such as indole-3-acetic acid (IAA), indole-3-carboxaldehyde (B46971) (I3C), and indole-3-lactic acid (ILA). The presence of an amino group at the 2-position of tryptophan could potentially alter its metabolic fate, leading to novel derivatives or influencing the production of known indoles.

Studies focusing on tryptophan metabolism by gut bacteria often highlight the enzymes involved in the kynurenine pathway or the direct decarboxylation and deamination of tryptophan. For instance, certain Clostridium species are known to produce indole-3-propionic acid (IPA) from tryptophan. Research models utilizing germ-free animals colonized with specific bacterial strains or fecal microbiota transplants are instrumental in elucidating these complex interactions. The identification of specific microbial enzymes that can act upon the this compound structure would be crucial for understanding its unique contribution to the gut indole metabolome. Without specific enzymatic pathways identified for this compound in gut microbiota, its direct derivatives remain largely speculative based on the general tryptophan metabolic routes.

Role of this compound as a Precursor for Indole Alkaloids and Auxins in Plants

In plant biology, L-tryptophan serves as a fundamental precursor for a wide array of essential compounds, including plant hormones like auxins and various indole alkaloids. While L-tryptophan's role in the biosynthesis of indole-3-acetic acid (IAA), the primary auxin, is extensively documented, the specific role of this compound as a direct precursor in these pathways requires further investigation.

The general pathway for auxin biosynthesis in plants typically involves the conversion of tryptophan via intermediates such as tryptamine (B22526) or indole-3-pyruvic acid. Indole alkaloids, a diverse group of secondary metabolites with significant pharmacological and ecological roles, also originate from tryptophan. Examples include tryptamines, ergot alkaloids, and certain plant defense compounds.

The structural modification of tryptophan to this compound introduces an amino group at the C2 position of the indole ring. This modification could potentially steer the metabolic flow towards different classes of compounds or alter the efficiency of existing pathways. For example, if enzymes exist in plants that can utilize this compound, it might lead to the synthesis of novel indole alkaloids with an amino substituent on the indole nucleus, or it could influence the production of auxins or other signaling molecules. However, current scientific literature, as indicated by the search results, does not provide direct evidence or detailed findings on this compound acting as a primary precursor for well-characterized indole alkaloids or auxins in plants. Research in this area would likely involve identifying specific enzymes capable of incorporating or modifying this unique tryptophan derivative within plant metabolic networks.

Advanced Analytical and Spectroscopic Characterization of 2 Amino L Tryptophan

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC) for Analysis and Purity Assessment

HPLC and UHPLC are indispensable tools for the separation, identification, and quantification of amino acids, including tryptophan and its derivatives. These techniques offer high resolution, sensitivity, and reproducibility, making them suitable for both routine analysis and complex research applications.

Direct analysis of tryptophan and other amino acids without derivatization is achievable using reversed-phase HPLC with UV detection. For instance, a method utilizing a C18 column with a mobile phase consisting of sodium acetate (B1210297) buffer and acetonitrile (B52724) has demonstrated good separation and quantification of tryptophan within a short run time scielo.br. Another approach employs a C18 column with a mobile phase containing formic acid and acetonitrile, achieving a 10-minute analytical run time when coupled with mass spectrometry detection frontiersin.org. Validation parameters such as linearity (R² > 0.99) and precision (RSD < 2%) have been reported for tryptophan analysis using HPLC with UV detection acs.org.

Due to the inherent lack of strong chromophores or fluorophores in many amino acids, precolumn derivatization is often employed to enhance their detectability and improve chromatographic separation. Common derivatization reagents include:

o-Phthaldialdehyde (OPA): OPA reacts with primary amino acids in the presence of a thiol, such as 2-mercapto propionic acid (MPA) or ethanethiol, to form highly fluorescent isoindole derivatives. This method is widely used for sensitive fluorescence detection chromatographyonline.comjasco-global.comjafs.com.pl. Automated precolumn derivatization systems can integrate this step directly into the HPLC workflow, reducing sample manipulation and potential errors chromatographyonline.com.

Phenyl Isothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance researchgate.net. This method is robust and has been applied to the analysis of various amino acids, including tryptophan.

These derivatization strategies significantly improve the sensitivity and selectivity of amino acid analysis, allowing for the detection of trace amounts in complex samples.

The development of HPLC and UHPLC methods for 2-Amino-L-tryptophan often involves optimization for specific matrices, particularly biological fluids like serum, plasma, and urine. Sample preparation is a critical aspect, often requiring deproteinization or the use of antioxidants to prevent analyte degradation.

Biological Samples: Methods employing UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed for the simultaneous determination of tryptophan and its metabolites in biological matrices mdpi.comresearchgate.netmdpi.commdpi.comresearchgate.net. These methods often utilize reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns and gradient elution with mobile phases typically consisting of water, acetonitrile, and modifiers like formic acid or ammonium (B1175870) acetate mdpi.comresearchgate.netmdpi.com. The optimization focuses on achieving rapid separation, high sensitivity, and minimizing matrix effects researchgate.netmdpi.com.

Sample Preparation: For protein hydrolysates, the use of antioxidants like ascorbic acid has been shown to simplify sample preparation and reduce tryptophan degradation during alkaline hydrolysis, thereby streamlining the analytical process frontiersin.org.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides powerful capabilities for the identification and quantification of this compound and its related compounds. MS provides information on the mass-to-charge ratio (m/z) of ionized molecules, enabling their structural confirmation and precise measurement.

LC-MS and LC-MS/MS are widely adopted for the analysis of amino acids and their metabolites due to their sensitivity and specificity. In LC-MS analysis, tryptophan can be detected based on its molecular ion or characteristic fragment ions. For instance, in LC-MS analysis, tryptophan has been reported with a mass-to-charge ratio (m/z) of 205 researchgate.net. When derivatized, such as with (R)-DBD-PyNCS, the detected ion for tryptophan can be around m/z 556.14 nih.gov. LC-MS/MS techniques, employing Multiple Reaction Monitoring (MRM), offer enhanced selectivity and sensitivity, allowing for the accurate quantification of tryptophan and its metabolites in complex biological samples such as serum, plasma, and urine mdpi.comresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov.

Table 1: Representative LC-MS/MS Parameters for Tryptophan Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Reference |

| Tryptophan | ESI+ | 205 | 130, 102 | ~9 | frontiersin.orgresearchgate.net |

| Deriv. Tryptophan | ESI+ | 556.14 | - | - | nih.gov |

| Tryptophan | ESI+ | ~204 | ~130, ~102 | ~8 | nih.gov |

Note: Specific m/z values and retention times can vary based on the derivatization agent, ionization source, chromatographic conditions, and mass spectrometer used.

GC-MS is another valuable technique for amino acid analysis, typically requiring derivatization to increase volatility and thermal stability. For tryptophan, derivatization methods such as silylation (e.g., using BSTFA) or the formation of methyl ester-pentafluoropropionyl (Me-PFP) derivatives are employed researchgate.netnih.govnih.gov.

Silylation: TBDMS (tert-butyldimethylsilyl) derivatives of amino acids, including tryptophan, can be analyzed by GC-MS. Tryptophan typically yields multiple TMS derivatives, with characteristic m/z values observed at 489, 302, and 244 for one derivative, and 417, 375, 347, 302, 273 for another researchgate.net.

Me-PFP Derivatization: This two-step process involves esterification followed by amidation, producing derivatives amenable to GC-MS analysis. Mass spectra are typically acquired in scan or selected-ion monitoring (SIM) modes nih.gov.

Table 2: Representative GC-MS m/z Values for Tryptophan Derivatives

| Derivative Type | Characteristic m/z Values | Reference |

| TBDMS derivative | 489, 302, 244 | researchgate.net |

| TBDMS derivative | 417, 375, 347, 302, 273 | researchgate.net |

| Silylated derivative | Multiple TMS derivatives | nih.gov |

| Me-PFP derivative | - | nih.gov |

Note: m/z values are specific to the derivatization agent and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the three-dimensional structure and confirming the identity of organic molecules. For this compound, NMR techniques provide detailed information about its atomic connectivity and stereochemistry.

1D NMR: Proton (1H) and Carbon-13 (13C) NMR spectra provide fundamental information about the chemical environment of each atom. Chemical shifts (δ) and signal multiplicities reveal the types of protons and carbons present and their neighboring atoms.

2D NMR: Advanced 2D NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single-quantum correlation (HSQC), and heteronuclear multiple-bond correlation (HMBC), are crucial for establishing the complete molecular structure. COSY spectra reveal proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows correlations between protons and carbons separated by two or three bonds. These techniques are essential for assigning signals and confirming the connectivity of this compound.

Isotopic Labeling: For complex molecules or when studying interactions, NMR can be enhanced through isotopic labeling (e.g., with 13C or 15N), which aids in spectral assignment and structural determination biorxiv.orgmdpi.comacs.org.

While specific NMR data for this compound was not detailed in the provided search snippets, these techniques are standard for elucidating the structures of amino acids and related heterocyclic compounds ipb.pt.

Compound List

this compound

Theoretical and Computational Investigations of 2 Amino L Tryptophan

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing atomic-level insights into molecular properties. These methods allow for the simulation of molecular behavior based on quantum mechanical principles.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable arrangement of atoms in a molecule by minimizing its potential energy. For 2-Amino-L-tryptophan, these calculations are crucial for understanding its various possible spatial arrangements, known as conformers. Studies have focused on identifying these stable conformers, which can significantly influence the molecule's physical and chemical properties, including its interactions with other molecules or its spectroscopic behavior researchgate.netacs.orgresearchgate.net. The exploration of the potential energy surface (PES) helps map out the landscape of possible molecular shapes, identifying low-energy minima that correspond to stable or metastable conformations researchgate.netajchem-a.comajchem-a.com.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of this compound is characterized by analyzing key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they describe the molecule's frontier orbitals, which are involved in chemical reactions and electronic transitions acs.orgresearchgate.netresearchgate.netnih.gov. The energy gap between HOMO and LUMO provides insights into the molecule's stability, reactivity, and potential for electron transfer researchgate.netnih.govresearchtrends.net.

The Molecular Electrostatic Potential (MEP) maps visualize the distribution of positive and negative electrostatic potentials across the molecule's surface. This analysis helps identify regions prone to electrophilic or nucleophilic attack, thereby predicting sites of chemical reactivity and intermolecular interactions acs.orgresearchgate.netresearchgate.netnih.govacs.org. For instance, negative potential regions are often associated with electron-rich areas (nucleophilic sites), while positive potential regions indicate electron-deficient areas (electrophilic sites) researchgate.netnih.gov.

Molecular Dynamics Simulations to Study Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movement of atoms and molecules based on classical mechanics, MD allows researchers to study the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules researchgate.netnih.govresearchgate.netmdpi.com. These simulations can reveal how the molecule changes shape, how it binds to other species, and the nature of these interactions, offering insights into its biological function or material properties nih.govresearchgate.netmdpi.comnih.gov. For example, MD simulations can track the dynamic events in proteins and provide explanations for experimental data at an atomistic level, shedding light on structure-function relationships mdpi.com.

Prediction and Analysis of Spectroscopic Properties (e.g., Raman, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this includes predicting its vibrational spectra, such as Raman and Infrared (IR) spectra, and its electronic absorption spectra (UV-Vis) acs.orgresearchgate.netresearchgate.net.

Raman Spectroscopy: DFT calculations can predict Raman-shifted frequencies and intensities, providing a theoretical fingerprint of the molecule's vibrational modes. These predicted spectra can aid in the interpretation of experimental Raman data, helping to identify specific functional groups and structural features researchgate.netresearchgate.netfrontiersin.org.

UV-Vis Spectroscopy: Theoretical calculations can also predict UV-Vis absorption spectra by simulating electronic transitions, particularly those involving the HOMO and LUMO orbitals. This helps in understanding the electronic transitions responsible for light absorption and can be correlated with experimental UV-Vis data acs.orgresearchgate.netfrontiersin.org.

Investigations into Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) properties describe how a material's optical properties change in response to intense light. Theoretical calculations, often employing DFT, are used to predict and analyze these properties for molecules like this compound acs.orgresearchgate.netacs.org. Key parameters calculated include the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), which are indicators of a material's NLO response. These studies aim to understand the relationship between molecular structure and NLO activity, identifying molecules with potential applications in optoelectronics and photonics acs.org. For example, studies on L-tryptophan and its derivatives have shown promising NLO characteristics, with calculated hyperpolarizabilities being compared to standard NLO materials like urea.

Research Applications and Emerging Directions for 2 Amino L Tryptophan

As a Versatile Building Block in Complex Molecule Synthesis

The structural features of 2-Amino-L-tryptophan make it a valuable synthon for constructing more intricate molecules, particularly in the fields of peptide chemistry and the development of fluorescent tools.

Synthesis of Modified Peptides and Peptidomimetics

This compound can be incorporated into peptide chains to create modified peptides and peptidomimetics. These unnatural amino acids can alter the conformational properties, stability, and biological activity of the resulting peptides. The indole (B1671886) ring's capacity for various interactions, such as π-cation or hydrogen bonds, is maintained, while the added amino group offers a new point for chemical modification or interaction. This allows for the design of peptides with tailored properties for therapeutic or research purposes mdpi.comnih.govacs.org. For instance, modifications to tryptophan residues in peptides can influence their interactions with biological targets or alter their susceptibility to enzymatic degradation, a key consideration in developing stable peptidomimetics mdpi.comacs.org.

Development of Fluorescent Probes and Labels

The inherent fluorescence of the tryptophan moiety, which is enhanced in certain environments and can be further modified, makes tryptophan derivatives attractive candidates for fluorescent probes nih.govbmglabtech.comresearchgate.net. While L-tryptophan itself is fluorescent, its signal can be difficult to isolate in proteins with multiple tryptophan residues nih.govbmglabtech.com. Derivatives like this compound, or other modified tryptophan analogues, can be designed to possess distinct spectroscopic properties, such as altered excitation and emission wavelengths, or enhanced quantum yields nih.govnih.gov. These modified amino acids can be site-selectively incorporated into peptides and proteins, enabling researchers to study protein conformational changes, probe interactions within crowded biological environments, and visualize biological complexes with greater specificity nih.govnih.govacs.orgliverpool.ac.uk. For example, fluorescent amino acid mimics of tryptophan, bearing modified aromatic moieties, have been synthesized and used to investigate peptide-nucleic acid complexes, where their sensitivity to hydration provides valuable insights acs.org.

Utilization in Strain Improvement and Bioprocess Optimization for Microbial Production

While research primarily focuses on L-tryptophan production, the metabolic engineering strategies employed in this area provide a framework for understanding how related compounds might be produced or utilized. Efforts to improve microbial production of L-tryptophan often involve modifying metabolic pathways to enhance precursor availability, reduce competing pathways, and optimize enzyme activity plos.orgresearchgate.netnih.govmdpi.comresearchgate.netfrontiersin.org. For instance, weakening specific metabolic pathways, such as the Pta-AckA pathway in Escherichia coli, has led to significant increases in L-tryptophan yield by reducing acetate (B1210297) production and redirecting carbon flux plos.org. Similarly, engineering strains to overexpress key enzymes or remove feedback inhibition mechanisms are common strategies researchgate.netmdpi.comresearchgate.net. These approaches highlight the potential for metabolic engineering to optimize the production of amino acid derivatives, though direct applications of this compound in this context are less documented than for L-tryptophan itself.

Exploration in Optoelectronic Materials Research

Organic molecules with extended π-conjugation and specific functional groups are of interest in optoelectronic materials research. L-Tryptophan, as an organic molecule with an indole ring, has been explored for its nonlinear optical (NLO) properties rasayanjournal.co.inresearchgate.net. Single crystals of L-tryptophan have demonstrated second-order nonlinear optical characteristics, making them candidates for applications in frequency doubling and optical parametric oscillators rasayanjournal.co.inresearchgate.net. The molecule's crystalline nature, combined with its electronic structure, contributes to these properties rasayanjournal.co.inresearchgate.net. While research specifically on this compound in optoelectronics is not explicitly detailed, the presence of the amino group could potentially modify or enhance such properties, offering avenues for further exploration in materials science.

Development of Enzyme Inhibitors and Antimetabolites for Research Tools

Amino acid derivatives are frequently employed in the development of enzyme inhibitors and antimetabolites, serving as critical research tools to study enzyme mechanisms and metabolic pathways tandfonline.comnih.gov. For instance, derivatives of L-tryptophan have been synthesized and characterized for their inhibitory activity against tryptophanase, a bacterial enzyme involved in indole production tandfonline.com. These inhibitors, such as N-acetyl-L-tryptophan and L-tryptophan ethyl ester, exhibit different modes of inhibition (competitive or non-competitive) and are valuable for understanding enzyme kinetics and developing antibacterial agents tandfonline.com. Similarly, compounds that inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis, are crucial for studying neurological and gastrointestinal disorders nih.gov. The structural modifications in these inhibitors, often based on the tryptophan scaffold, allow for specific interactions with enzyme active sites nih.gov. While specific examples of this compound being used as an inhibitor are not detailed in the provided snippets, its structural similarity to tryptophan positions it as a potential candidate for designing such research tools.

Q & A

Q. What are the key analytical methods for quantifying 2-Amino-L-tryptophan in biological matrices?

To quantify this compound, researchers commonly use high-performance liquid chromatography (HPLC) with fluorescence detection due to its sensitivity for indole-containing compounds. Gas chromatography-mass spectrometry (GC-MS) is also employed for metabolomic profiling, requiring derivatization to enhance volatility. For protein-bound tryptophan, acid hydrolysis (6 M HCl, 110°C for 24 hours under vacuum) followed by ninhydrin-based colorimetry or advanced hydrolysis protocols (e.g., S-pyridylethylation) can be used to minimize degradation . Validation should include spike-recovery experiments and comparison with certified reference materials (e.g., >99% purity standards) .

Q. How is this compound synthesized in laboratory settings?

Laboratory synthesis often involves solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected intermediates to incorporate this compound into peptides. For free amino acid production, catalytic asymmetric hydrogenation of α-keto acid precursors or enzymatic resolution of racemic mixtures can achieve enantiomeric purity. Recent advances include constrained analogs synthesized via Heck cyclization or Pd-mediated cross-coupling to stabilize the indole ring . Reaction optimization requires monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm regioselectivity .

Q. What is the biochemical significance of this compound in mammalian systems?

this compound serves as a precursor for serotonin , melatonin , and kynurenine pathway metabolites , which regulate neurotransmission, circadian rhythms, and immune responses. In vitro studies use tryptophan depletion models (e.g., acute dietary restriction in rodents) to assess behavioral impacts, while isotopic labeling (e.g., 15N or 13C) tracks metabolic flux. Key assays include LC-MS/MS for quantifying metabolites and ELISA for serotonin/melatonin levels .

Advanced Research Questions

Q. How do structural modifications of this compound affect its interaction with enzymes like ACMSD?

ACMSD (2-amino-3-carboxymuconate-6-semialdehyde decarboxylase) activity is sensitive to substitutions at the indole ring. Site-directed mutagenesis of ACMSD I reveals that residues involved in metallocofactor binding (e.g., His-228, Asp-233) are critical for substrate recognition. Competitive inhibition assays using quinolinic acid or picolinic acid show reduced catalytic efficiency (Km = 6.5 µM, kcat = 1.0 s−1) when bulky groups (e.g., methyl or halogen) are introduced at the tryptophan side chain . Computational docking (e.g., AutoDock Vina) can predict steric clashes and guide rational design of analogs .

Q. What experimental strategies resolve contradictions in tryptophan metabolite data across studies?

Discrepancies in metabolite levels (e.g., kynurenine vs. serotonin ratios) often arise from methodological variability in sample preparation (e.g., anticoagulants affecting plasma stability) or analytical techniques. To harmonize

- Standardize protocols for tissue homogenization (e.g., protease inhibitors for brain samples).

- Use internal standards (e.g., deuterated tryptophan) to correct for matrix effects in LC-MS.

- Perform meta-analyses with stratification by population demographics or disease states .

Q. What are critical design considerations for in vivo studies on this compound's neurobehavioral effects?

- Dose-response curves : Test multiple doses (e.g., 50–200 mg/kg in rodents) to avoid ceiling effects.

- Temporal sampling : Collect cerebrospinal fluid (CSF) at circadian intervals to account for melatonin fluctuations.

- Control for microbiota : Use germ-free models or antibiotics to isolate host vs. microbial tryptophan metabolism.

- Ethical compliance : Follow NIH guidelines for human trials, including informed consent and IRB approval for psychometric assessments .

Q. How does ACMSD regulate tryptophan catabolism, and what are implications for therapeutic targeting?

ACMSD I, the active isoform, diverts tryptophan metabolites away from neurotoxic quinolinic acid production. In kidney and liver, ACMSD I knockdown (via siRNA) increases NAD+ synthesis by 40%, suggesting potential for treating neurodegenerative disorders. Inhibitor screens using high-throughput fluorometric assays (λex/em = 340/450 nm) identify lead compounds that modulate enzyme activity without affecting related decarboxylases .

Q. How can aqueous biphasic systems (ABS) optimize extraction of this compound from complex mixtures?

ABS composed of polyethylene glycol (PEG) and potassium phosphate (pH 7–8) selectively partition this compound into the hydrophobic phase (partition coefficients >3.0). Optimization involves varying tie-line length and temperature (20–40°C). Post-extraction, reverse-phase HPLC with C18 columns achieves >95% purity. This method is scalable for bioreactor applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.